1-Methyl-3-(3-methyl-2,3-dihydroindol-1-yl)pyrrolidin-2-one
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Overview
Description
1-Methyl-3-(3-methyl-2,3-dihydroindol-1-yl)pyrrolidin-2-one is a chemical compound that is commonly known as mecamylamine. It is a non-selective nicotinic acetylcholine receptor antagonist that has been used for various scientific research applications.
Mechanism of Action
Mecamylamine acts as a non-selective nicotinic acetylcholine receptor antagonist, which means it blocks the action of acetylcholine at nicotinic receptors. This results in the inhibition of neurotransmitter release and the modulation of various physiological processes, including blood pressure, heart rate, and respiratory rate.
Biochemical and Physiological Effects:
Mecamylamine has been shown to have various biochemical and physiological effects, including reducing the reinforcing effects of nicotine, decreasing the symptoms of attention deficit hyperactivity disorder (ADHD), and improving cognitive function in patients with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using mecamylamine in lab experiments is its ability to selectively block nicotinic acetylcholine receptors, which allows researchers to study the role of these receptors in various physiological processes. However, one of the limitations of using mecamylamine is its non-selective nature, which can lead to off-target effects and potential toxicity.
Future Directions
There are several future directions for the use of mecamylamine in scientific research, including investigating its potential therapeutic uses for various diseases, exploring its effects on different brain regions and neurotransmitter systems, and developing more selective nicotinic acetylcholine receptor antagonists for use in lab experiments and potential clinical applications.
In conclusion, mecamylamine is a non-selective nicotinic acetylcholine receptor antagonist that has been used for various scientific research applications. It has a complex mechanism of action and can have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations, and future research should focus on developing more selective nicotinic acetylcholine receptor antagonists and exploring its potential therapeutic uses.
Synthesis Methods
Mecamylamine can be synthesized by reacting 2-chloro-5-methylpyridine with 2-(3-methyl-2,3-dihydro-1H-indol-1-yl)-1-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction results in the formation of mecamylamine hydrochloride, which is a white to off-white crystalline powder.
Scientific Research Applications
Mecamylamine has been used for various scientific research applications, including studying the role of nicotinic acetylcholine receptors in the central nervous system, investigating the effects of nicotine on the brain, and exploring the potential therapeutic uses of mecamylamine for various diseases.
properties
IUPAC Name |
1-methyl-3-(3-methyl-2,3-dihydroindol-1-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-9-16(12-6-4-3-5-11(10)12)13-7-8-15(2)14(13)17/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUFQUXKXVNLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C3CCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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